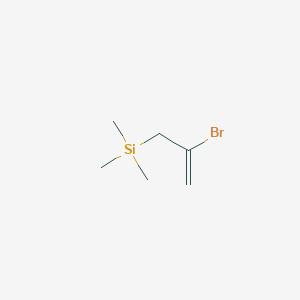

(2-Bromoallyl)trimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoprop-2-enyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrSi/c1-6(7)5-8(2,3)4/h1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPQCAARZVEFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400261 | |

| Record name | (2-Bromoallyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81790-10-5 | |

| Record name | (2-Bromoallyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Bromoallyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Multifaceted Tool for Modern Organic Chemistry

An In-Depth Technical Guide to (2-Bromoallyl)trimethylsilane (CAS 81790-10-5) for Advanced Synthesis

This compound is a versatile organosilicon compound that has emerged as a powerful reagent in the synthetic chemist's toolkit.[1] Its unique bifunctional structure, featuring a reactive allyl bromide and a stabilizing trimethylsilyl group, allows for a diverse range of chemical transformations. The trimethylsilyl moiety not only enhances the compound's stability and solubility in organic solvents but also plays a crucial role in directing its reactivity, making it an invaluable building block for creating complex molecular architectures.[1] This guide provides an in-depth exploration of its properties, reactivity, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development and material science.[1]

Physicochemical Properties and Specifications

A clear understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 81790-10-5 | [1] |

| Molecular Formula | C₆H₁₃BrSi | [1][2] |

| Molecular Weight | 193.16 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange liquid | [1][3] |

| Boiling Point | 82-85 °C / 60 mmHg | [1][4] |

| Density | 1.121 - 1.13 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.462 | [4] |

| Purity | ≥ 90% (GC) | [1][3] |

| Flash Point | 30 - 33 °C (87 - 91.4 °F) | |

| InChI Key | LUPQCAARZVEFMT-UHFFFAOYSA-N | |

| Synonyms | 2-Bromo-3-(trimethylsilyl)propene, 2-Bromoallyltrimethylsilane | [1] |

Reactivity and Mechanistic Principles

The synthetic utility of this compound stems from the distinct yet synergistic reactivity of its two key functional groups. The interplay between the allyl bromide and the trimethylsilyl group allows it to serve as a versatile synthon for various intermediates, including the 1-trimethylsilylmethylvinyl anion.[5]

The trimethylsilyl group is well-known for stabilizing a positive charge on a β-carbon atom (the β-silicon effect), a property that can be exploited in various electrophilic reactions. Conversely, the carbon-silicon bond can be cleaved under certain conditions, often with fluoride ions, to generate a nucleophilic carbanion. The allyl bromide moiety is a classic electrophilic partner, susceptible to nucleophilic substitution (S_N2 or S_N2') and oxidative addition with transition metal catalysts, which is fundamental to its role in cross-coupling reactions.

Caption: Key reactive principles of this compound.

Core Applications in Organic Synthesis

This compound is a cornerstone reagent for several critical synthetic transformations, finding applications in the synthesis of natural products, pharmaceuticals, and advanced materials.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Organosilicon reagents are valuable partners in palladium-catalyzed cross-coupling reactions for forming C-C bonds.[6] this compound, as a vinyl bromide, can readily participate in reactions like the Suzuki, Stille, and Hiyama couplings. These reactions are foundational in modern drug discovery for constructing the complex scaffolds of biologically active molecules.[7] The use of preformed, stable organosilicon reagents like silanolates can offer mild, fluoride-free conditions compatible with a wide array of functional groups.[8]

Caption: Workflow for a Suzuki cross-coupling reaction.

Annulation Strategies for Ring Formation

Pioneering work by Trost and Chan demonstrated the utility of this compound as a reagent for intramolecular carbocyclic [3+2] cycloadditions, providing a powerful method for constructing five-membered rings. This type of annulation is critical for synthesizing a variety of natural products and complex organic molecules.

Synthesis of Functionalized Dienes and Amino Acids

The reagent serves as a valuable precursor for synthesizing 1-trimethylsilylmethyl-substituted 1,3-butadienes, which are useful monomers and building blocks in polymer and organic chemistry.[5] Furthermore, it has been employed in the synthesis of γ,δ-unsaturated α-amino acids, which are important non-proteinogenic amino acids for peptide modification and drug design.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating methodology for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Objective: To synthesize an aryl-substituted allylsilane via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄) (0.04 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Inert Atmosphere Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate, P(t-Bu)₃·HBF₄, and potassium carbonate.

-

Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add the arylboronic acid, followed by anhydrous THF via syringe.

-

Substrate Addition: Add this compound to the stirring suspension via syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain stirring. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material typically indicates reaction completion (usually 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired product.

Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to expected values for the target structure.

Safety, Handling, and Storage

Proper handling and storage are critical due to the hazardous nature of this compound.

GHS Hazard Information:

| Pictogram | Class | Hazard Statement |

| Flame | Flammable Liquid, Cat. 3 | H226: Flammable liquid and vapor.[2][9] |

| Exclamation Mark | Skin Irritation, Cat. 2 | H315: Causes skin irritation.[2][9] |

| Eye Irritation, Cat. 2 | H319: Causes serious eye irritation.[2][9] | |

| Specific Target Organ Toxicity (Single Exposure), Cat. 3 | H335: May cause respiratory irritation.[2] |

Handling Precautions:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-proof electrical equipment.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[9]

-

Avoid breathing vapors or mist.

-

Take precautionary measures against static discharge.[9]

Storage Conditions:

-

Store in a cool, dry, well-ventilated place.

-

The recommended storage temperature is between 2-8°C or frozen (<0°C).[1][9]

-

Keep the container tightly closed and store under an inert gas (e.g., Argon or Nitrogen) as the compound is moisture-sensitive.[9]

Conclusion

This compound is a highly valuable and versatile reagent, distinguished by its dual functionality that enables a wide range of synthetic applications. From its central role in palladium-catalyzed cross-coupling reactions to its utility in complex annulation strategies, it provides chemists with a reliable tool for the efficient construction of intricate molecular frameworks. A thorough understanding of its reactivity, combined with stringent adherence to safety and handling protocols, will continue to facilitate innovation in pharmaceutical development, material science, and the broader field of organic synthesis.

References

-

This compound | C6H13BrSi | CID 4173130. PubChem, National Institutes of Health, [Link].

-

The Versatility of Bromo(trimethyl)silane in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., [Link].

-

This compound (C007B-042757). Cenmed Enterprises, [Link].

-

Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC, National Institutes of Health, [Link].

-

Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal, [Link].

-

Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation. Organic Syntheses Procedure, [Link].

-

Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois, [Link].

-

Advances in Cross-Coupling Reactions. MDPI, [Link].

-

(2-Bromoethyl)trimethylsilane | C5H13BrSi | CID 11665502. PubChem, National Institutes of Health, [Link].

-

Suzuki Cross Coupling Reaction- A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H13BrSi | CID 4173130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 81790-10-5 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | 81790-10-5 [amp.chemicalbook.com]

- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 7. iglobaljournal.com [iglobaljournal.com]

- 8. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aksci.com [aksci.com]

A Comprehensive Technical Guide to (2-Bromoallyl)trimethylsilane: Synthesis, Characterization, and Applications in Modern Organic Chemistry

This guide provides an in-depth exploration of (2-bromoallyl)trimethylsilane, a versatile organosilicon reagent with significant applications in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, detailed synthetic protocols, comprehensive characterization, and its utility in constructing complex molecular architectures.

Introduction: The Strategic Advantage of this compound

This compound, also known as 2-bromo-3-(trimethylsilyl)propene, is a key building block in the arsenal of modern synthetic chemists.[1] Its unique bifunctional nature, possessing both a nucleophilic allylsilane moiety and a handle for cross-coupling reactions in the form of a vinyl bromide, allows for a diverse range of chemical transformations. The presence of the trimethylsilyl group imparts stability and enhances solubility in common organic solvents, facilitating its use in a variety of reaction conditions.[1] This reagent has found utility in the synthesis of complex natural products and plays a role in the development of novel pharmaceuticals and advanced materials.[1]

The strategic importance of this compound lies in its ability to act as a linchpin, enabling the sequential or convergent assembly of intricate molecular frameworks. The trimethylsilyl group plays a crucial role in stabilizing a β-carbocationic intermediate, a phenomenon known as the β-silicon effect, which is fundamental to its reactivity in reactions such as the Hosomi-Sakurai allylation.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use and characterization.

Physicochemical Data

The fundamental physical properties of this compound are summarized in the table below, providing essential information for handling and reaction setup.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃BrSi | [2] |

| Molecular Weight | 193.16 g/mol | [2] |

| CAS Number | 81790-10-5 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.13 g/mL | [1] |

| Boiling Point | 82-85 °C / 60 mmHg | [1] |

| Refractive Index (n20/D) | 1.46 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data provides a benchmark for its characterization.

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The chemical shifts are influenced by the electronic environment of the protons and carbons.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR (CDCl₃) | ~5.6 | s | =CH₂ |

| ~5.4 | s | =CH₂ | |

| ~1.9 | s | -CH₂-Si | |

| ~0.1 | s | -Si(CH₃)₃ | |

| ¹³C NMR (CDCl₃) | ~135 | C=C(Br) | |

| ~125 | C=CH₂ | ||

| ~30 | -CH₂-Si | ||

| ~-1.5 | -Si(CH₃)₃ |

Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary slightly.

The ¹H NMR spectrum is characterized by two singlets in the olefinic region for the diastereotopic vinyl protons, a singlet for the methylene protons adjacent to the silicon atom, and a strong singlet for the nine equivalent protons of the trimethylsilyl group. In the ¹³C NMR spectrum, the quaternary carbon attached to the bromine atom appears downfield, followed by the terminal vinyl carbon. The methylene carbon and the trimethylsilyl carbons are observed upfield.

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound displays characteristic absorption bands.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2950 | Strong | C-H stretch (in CH₃ and CH₂) |

| ~1620 | Medium | C=C stretch |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~840 | Strong | Si-C stretch |

| ~690 | Medium | C-Br stretch |

Note: Approximate values based on typical IR frequencies for the respective functional groups.[4]

The presence of the C=C double bond is confirmed by the stretching vibration around 1620 cm⁻¹. The strong bands at approximately 1250 cm⁻¹ and 840 cm⁻¹ are characteristic of the trimethylsilyl group.

Synthesis of this compound

The reliable synthesis of this compound is crucial for its application in research and development. A common and effective method involves the free-radical bromination of allyltrimethylsilane.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Allyltrimethylsilane

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of allyltrimethylsilane (1.0 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents).

-

Add a catalytic amount of AIBN (0.02 equivalents).

-

Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless to light yellow liquid.

Causality of Experimental Choices:

-

NBS as Brominating Agent: NBS is the preferred reagent for allylic bromination as it provides a low, steady concentration of bromine, minimizing side reactions such as addition to the double bond.

-

AIBN as Initiator: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which initiate the chain reaction.

-

CCl₄ as Solvent: Carbon tetrachloride is a non-polar solvent that is suitable for free-radical reactions and has a convenient boiling point for this transformation.

-

Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any acidic byproducts and unreacted reagents.

-

Vacuum Distillation: This purification technique is necessary to separate the desired product from any non-volatile impurities and starting material.

Applications in Organic Synthesis

This compound is a versatile reagent that participates in a variety of powerful carbon-carbon bond-forming reactions, making it highly valuable in the synthesis of complex molecules, including pharmaceutical intermediates.

The Hosomi-Sakurai Reaction

Caption: The Hosomi-Sakurai Reaction.

The reaction proceeds through the activation of the carbonyl electrophile by the Lewis acid, followed by nucleophilic attack of the allylsilane. The key intermediate is a β-silyl carbocation, which is stabilized by hyperconjugation with the carbon-silicon bond. Subsequent elimination of the silyl group yields the homoallylic alcohol.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position of the allyl group.

In a Suzuki coupling, this compound can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Caption: Suzuki Coupling with this compound.

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a new, more substituted alkene.

Application in the Synthesis of Prostaglandin Analogues

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from heat and incompatible materials, such as strong oxidizing agents.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its unique combination of an allylsilane and a vinyl bromide functionality allows for a wide array of synthetic transformations, making it a valuable tool for the construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutics.

References

-

Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. Frontiers in Chemistry. [Link]

-

Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products. PubMed Central. [Link]

-

Use of the Hosomi-Sakurai allylation in natural product total synthesis. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

The Hosomi–Sakurai Reaction. Thieme. [Link]

-

A General Catalyst Controlled Route to Prostaglandin F2α. PubMed Central. [Link]

-

A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central. [Link]

-

The synthesis and biological activity of alkyloxy prostaglandin analogues. PubMed. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.. [Link]

-

Prostaglandins and Inflammation. PubMed Central. [Link]

-

Synthesis of prostaglandin E2, thromboxane B2 and prostaglandin catabolism in gastritis and gastric ulcer. PubMed Central. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H13BrSi | CID 4173130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. gelest.com [gelest.com]

- 5. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 10. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of prostaglandin E2, thromboxane B2 and prostaglandin catabolism in gastritis and gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A General Catalyst Controlled Route to Prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The synthesis and biological activity of alkyloxy prostaglandin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to 2-Bromo-3-(trimethylsilyl)propene

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is perpetual. 2-Bromo-3-(trimethylsilyl)propene has emerged as a significant bifunctional conjunctive reagent, offering a unique combination of reactive sites that enable elegant and powerful strategies for the construction of complex molecular architectures. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical properties, synthesis, and reactivity of this valuable synthetic tool. The insights and protocols detailed herein are grounded in the seminal work of Trost and Coppola, who first elucidated the synthetic potential of this reagent.[1][2]

Molecular Structure and Physicochemical Properties

2-Bromo-3-(trimethylsilyl)propene, with the chemical formula C₆H₁₃BrSi, possesses a unique structural framework characterized by a vinyl bromide and an allyl silane. This arrangement of functional groups is the source of its diverse reactivity.

Table 1: Physical and Chemical Properties of 2-Bromo-3-(trimethylsilyl)propene

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₁₃BrSi | - |

| Molecular Weight | 193.16 g/mol | Calculated |

| Appearance | Colorless liquid (predicted) | Based on similar organosilicon compounds. |

| Boiling Point | Not available | Expected to be in the range of 150-180 °C at atmospheric pressure. |

| Density | Not available | Likely to be slightly denser than water. |

| Refractive Index | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). Insoluble in water. | General solubility of similar nonpolar organic compounds. |

Synthesis of 2-Bromo-3-(trimethylsilyl)propene

The synthesis of 2-Bromo-3-(trimethylsilyl)propene can be achieved through a multi-step process, likely starting from commercially available precursors. A plausible synthetic route is outlined below, based on established organometallic chemistry principles.

Proposed Synthetic Workflow

The synthesis likely involves the silylation of a suitable propargyl precursor followed by a carefully controlled bromination reaction.

Caption: Proposed synthetic workflow for 2-Bromo-3-(trimethylsilyl)propene.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Trimethylsilyl)prop-2-yn-1-ol

-

To a solution of ethylmagnesium bromide in THF, slowly add propargyl alcohol at 0 °C.

-

After gas evolution ceases, add chlorotrimethylsilane (TMSCl) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 3-(trimethylsilyl)prop-2-yn-1-ol.

Step 2: Synthesis of (E/Z)-3-(Trimethylsilyl)prop-2-en-1-ol

-

To a suspension of lithium aluminum hydride (LiAlH₄) in dry THF at 0 °C, add a solution of 3-(trimethylsilyl)prop-2-yn-1-ol in THF dropwise.

-

Stir the mixture at room temperature for several hours.

-

Carefully quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

-

Filter the resulting precipitate and wash with THF.

-

Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate to give the allylic alcohol.

Step 3: Synthesis of 2-Bromo-3-(trimethylsilyl)propene

-

To a solution of (E/Z)-3-(trimethylsilyl)prop-2-en-1-ol in dry diethyl ether at 0 °C, add phosphorus tribromide (PBr₃) dropwise.

-

Stir the reaction at 0 °C for a few hours.

-

Pour the reaction mixture onto ice and extract with diethyl ether.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by distillation under reduced pressure to afford 2-Bromo-3-(trimethylsilyl)propene.

Spectral Data Analysis

While experimental spectra are not widely available, the expected spectral characteristics can be predicted based on the molecular structure.

Table 2: Predicted Spectral Data for 2-Bromo-3-(trimethylsilyl)propene

| Technique | Expected Signals |

| ¹H NMR | δ ~0.1 ppm (s, 9H, Si(CH₃)₃), δ ~1.8 ppm (d, 2H, CH₂), δ ~5.5-6.0 ppm (m, 2H, =CH₂) |

| ¹³C NMR | δ ~-1.0 ppm (Si(CH₃)₃), δ ~25 ppm (CH₂), δ ~120-130 ppm (=CBr and =CH₂) |

| IR (Infrared) | ~3080 cm⁻¹ (=C-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1620 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (Si-CH₃ bend), ~840 cm⁻¹ (Si-C stretch) |

| Mass Spec (MS) | Molecular ion peaks (M⁺) at m/z 192 and 194 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve loss of a methyl group from the trimethylsilyl moiety and loss of the bromine atom. |

Reactivity and Applications in Synthesis

2-Bromo-3-(trimethylsilyl)propene is a powerful tool for the construction of five-membered rings through a [3+2] annulation strategy.[1][2] The vinyl bromide serves as an electrophilic site, while the allyl silane acts as a nucleophilic partner, often activated by a Lewis acid.

Mechanism of [3+2] Annulation

The general mechanism involves the reaction of 2-Bromo-3-(trimethylsilyl)propene with a suitable 1,2-dicarbonyl compound or its equivalent in the presence of a Lewis acid.

Caption: Generalized mechanism for [3+2] annulation.

This methodology has been applied to the synthesis of various carbo- and heterocyclic systems, demonstrating its utility in the rapid construction of complex molecular frameworks. The trimethylsilyl group plays a crucial role in stabilizing the intermediate carbocation and directing the regioselectivity of the cyclization.

Safety and Handling

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.

-

Hazards: The compound is likely to be flammable. It may be harmful if inhaled, swallowed, or absorbed through the skin. It is expected to be an irritant to the eyes, skin, and respiratory system.

Conclusion

2-Bromo-3-(trimethylsilyl)propene stands as a testament to the power of bifunctional reagents in streamlining complex organic syntheses. Its ability to participate in [3+2] annulation reactions provides a direct and efficient route to valuable five-membered ring systems. While detailed experimental data on its physical properties remain somewhat elusive in the public domain, its synthetic utility, as pioneered by Trost and Coppola, is well-established. This guide provides a foundational understanding for researchers looking to harness the synthetic potential of this versatile building block in their own research and development endeavors.

References

-

Trost, B. M., & Coppola, B. P. (1982). 2-Bromo-3-trimethylsilylpropene. An annulating agent for five-membered carbo- and heterocycles. Journal of the American Chemical Society, 104(24), 6879–6881. [Link]

- Coppola, B. P. (1984). 2-bromo-3-(trimethylsilyl) Propene: A Bifunctional Conjunctive Reagent. University of Wisconsin--Madison.

Sources

(2-Bromoallyl)trimethylsilane boiling point and density

An In-depth Technical Guide to (2-Bromoallyl)trimethylsilane: Physicochemical Properties and Synthetic Applications

Introduction

This compound, with the CAS Number 81790-10-5, is a versatile organosilicon compound that has emerged as a valuable reagent in modern organic synthesis.[1] Its unique bifunctional nature, possessing both a reactive bromoallyl moiety and a stabilizing trimethylsilyl group, allows for a diverse range of chemical transformations.[1] This guide provides a comprehensive overview of its core physicochemical properties, particularly its boiling point and density, and delves into its applications, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. The trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it a highly adaptable tool for complex molecular architecture.[1]

Core Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a colorless to light yellow liquid and is sensitive to moisture and heat, necessitating storage under an inert atmosphere at refrigerated temperatures (2-8°C).[1][2] A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| Boiling Point | 82-85 °C / 60 mmHg | [1][2] |

| Density | 1.121 g/mL at 25 °C | [2] |

| 1.13 g/mL | [1] | |

| Molecular Formula | C₆H₁₃BrSi | [1][3] |

| Molecular Weight | 193.16 g/mol | [1][3][4] |

| Refractive Index | n20/D 1.462 | [2] |

| Flash Point | 30 °C (87 °F) | [2] |

| CAS Number | 81790-10-5 | [1][3] |

| Purity | Typically >90.0% (GC) | [1][3] |

Synthetic Utility and Mechanistic Considerations

The synthetic power of this compound stems from its role as a precursor to the 1-trimethylsilylmethylvinyl anion. This anion is readily generated under standard conditions and serves as a versatile nucleophile for introducing the synthetically useful 1-trimethylsilylmethylvinyl group onto a wide array of electrophilic substrates.[5] This reactivity is pivotal in carbon-carbon bond formation.

The presence of the trimethylsilyl group is not merely passive; it influences the regioselectivity of subsequent reactions and can be strategically removed or transformed in later synthetic steps. For example, its utility is showcased in the synthesis of α-methylene-γ-lactones, a structural motif present in many biologically active natural products.[5]

Key Experimental Workflow: Synthesis of α-Methylene-γ-lactones

This protocol describes a representative application of this compound in the synthesis of α-methylene-γ-lactones via the ring-opening of an epoxide, followed by desilylative oxidation. This self-validating workflow demonstrates the reagent's utility as a 1-hydroxymethylvinyl anion equivalent.[5]

Step 1: Grignard Reagent Formation

-

Setup : Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Initiation : Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Reagent Addition : Dissolve this compound in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the magnesium turnings via the dropping funnel.

-

Reaction : The reaction is typically initiated with gentle heating. Once initiated, the exothermic reaction should maintain a gentle reflux. Continue stirring until the magnesium is consumed to yield the Grignard reagent, (1-(trimethylsilylmethyl)vinyl)magnesium bromide.

Step 2: Copper-Catalyzed Epoxide Ring Opening

-

Catalyst Addition : Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a catalytic amount of copper(I) iodide (CuI).

-

Substrate Addition : Add a solution of the desired epoxide (e.g., 1-butene oxide) in anhydrous THF dropwise to the reaction mixture.

-

Reaction : Allow the mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction proceeds via an Sₙ2' mechanism, yielding a homoallylic alcohol.

Step 3: Desilylative Oxidation and Lactonization

-

Quenching : Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction : Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Oxidation/Lactonization : The resulting allylsilane alcohol can then be subjected to desilylative oxidation conditions (e.g., using Jones oxidation or other suitable oxidizing agents) to furnish the target α-methylene-γ-lactone.

Visualization of Synthetic Pathway

The following diagram illustrates the key transformation from an epoxide to an α-methylene-γ-lactone using this compound.

Caption: Synthetic workflow for α-methylene-γ-lactones.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor.[2][4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames. Due to its sensitivity to moisture, it should be stored under an inert gas atmosphere in a tightly sealed container. Recommended storage is at refrigerated temperatures (2-8°C).[1][2]

Conclusion

This compound is a reagent of significant value in organic chemistry. Its well-defined physicochemical properties, including a boiling point of 82-85 °C at 60 mmHg and a density of approximately 1.12-1.13 g/mL, provide a solid foundation for its practical application. The compound's true utility is realized in its capacity to serve as a versatile building block for constructing complex molecular frameworks, particularly in the synthesis of heterocyclic compounds like α-methylene-γ-lactones. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

-

This compound | CymitQuimica.

-

2-Bromoallyltrimethylsilane technical grade, 90%.

-

This compound.

-

This compound.

-

This compound manufacturers and suppliers in india.

-

This compound | C6H13BrSi.

-

This compound.

-

This compound (C007B-042757).

-

Organic Syntheses Procedure.

-

(2-BROMOETHYL)TRIMETHYLSILANE CAS#: 18156-67-7.

-

This compound.

-

This compound | 81790-10-5.

Sources

solubility of (2-Bromoallyl)trimethylsilane in organic solvents

An In-depth Technical Guide to the Solubility of (2-Bromoallyl)trimethylsilane in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a versatile organosilicon reagent crucial in synthetic organic chemistry for introducing the 2-bromoallyl functional group in various molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials.[1] A comprehensive understanding of its solubility profile in organic solvents is paramount for optimizing reaction conditions, designing purification protocols, and ensuring safe handling. This technical guide provides a detailed analysis of the physicochemical properties of this compound, a theoretical framework for predicting its solubility based on molecular structure, and robust, step-by-step protocols for the empirical determination of its solubility. While specific quantitative data is not extensively published, this document synthesizes established chemical principles and safety data to provide researchers, scientists, and drug development professionals with a self-validating framework for solvent selection and application.

Introduction: The Synthetic Utility and Physicochemical Profile of this compound

This compound, with the chemical formula C₆H₁₃BrSi, is a bifunctional molecule featuring a nucleophilic allylsilane moiety and an electrophilic vinyl bromide.[2] This unique electronic arrangement makes it a valuable building block in organic synthesis.[1] The trimethylsilyl group [(CH₃)₃Si-] significantly influences the compound's physical properties, enhancing its stability and governing its solubility characteristics in organic media.[1]

A foundational understanding of its physical and chemical properties is essential for predicting its behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃BrSi | [1][2][3] |

| Molecular Weight | 193.16 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |

| Density | ~1.121 - 1.13 g/mL at 25 °C | [1] |

| Boiling Point | 82 - 85 °C at 60 mmHg | [1] |

| Refractive Index | n20/D ~1.462 | |

| Flash Point | 30 - 33 °C (87 - 91.4 °F) | [4] |

Theoretical Framework for Solubility Prediction

The solubility of a substance is primarily dictated by the principle of "like dissolves like," which posits that compounds with similar polarities and intermolecular forces are more likely to be miscible.[5][6] The molecular structure of this compound contains two key features that determine its polarity:

-

The Trimethylsilyl Group: This large, nonpolar, and sterically bulky group dominates the molecular structure. It engages primarily in weak van der Waals (London dispersion) forces.

-

The 2-Bromoallyl Group: The carbon-bromine bond introduces a degree of polarity to this end of the molecule. However, the overall nonpolar character imparted by the hydrocarbon backbone and the silyl group is the prevailing factor.

Based on this structure, this compound is classified as a predominantly nonpolar to weakly polar molecule. Its solubility behavior is therefore expected to mirror that of similar nonpolar organosilanes.[5][7] It will exhibit high solubility in nonpolar and weakly polar aprotic solvents and poor solubility in highly polar, protic solvents like water.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Hydrocarbons | Hexane, Heptane, Toluene, Benzene | Miscible / Highly Soluble | Similar nonpolar nature and reliance on London dispersion forces promote miscibility.[5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Miscible / Highly Soluble | These weakly polar aprotic solvents can effectively solvate the nonpolar solute.[5] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Miscible / Highly Soluble | Effective at dissolving a wide range of nonpolar and weakly polar organic compounds.[5] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile | Soluble to Moderately Soluble | Increased solvent polarity may slightly reduce solubility compared to nonpolar solvents, but solvation is generally favorable. |

| Polar Protic Solvents | Methanol, Ethanol | Soluble / Moderately Soluble | While these solvents are polar, the alkyl portion allows for some interaction. One source specifically notes solubility in alcohol.[8] The solubility is expected to decrease with increasing solvent polarity (e.g., higher in ethanol than methanol). |

| Highly Polar Protic Solvents | Water | Insoluble / Immiscible | The large, nonpolar organosilane structure cannot overcome the strong hydrogen-bonding network of water, leading to immiscibility.[5][9] |

Experimental Determination of Solubility: Protocols and Safety

Given the lack of extensive published quantitative data, empirical determination is essential for precise applications. The following protocols provide a framework for both qualitative and quantitative assessment.

Critical Safety and Handling Precautions

This compound is a hazardous chemical requiring strict safety protocols. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[10]

-

Flammability: The compound is a flammable liquid with a low flash point.[2][4] Keep away from all ignition sources, including heat, sparks, and open flames.[10] Ensure all equipment is properly grounded to prevent static discharge.[11]

-

Irritant: It causes serious skin and eye irritation and may cause respiratory irritation.[2][10] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[10]

-

Moisture Sensitivity: Organosilanes can be sensitive to moisture.[4] While not explicitly stated to be water-reactive in the same way as chlorosilanes, it is best practice to store under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and dry glassware to ensure sample integrity.[4][11]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, typically at 2-8°C.[1]

Experimental Workflow

The process for determining solubility involves a systematic approach from a simple qualitative check to a more rigorous quantitative measurement.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H13BrSi | CID 4173130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 81790-10-5 | TCI Deutschland GmbH [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

Navigating the Spectral Landscape of (2-Bromoallyl)trimethylsilane: A Predictive and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Spectral Data Acquisition

In the realm of chemical analysis, direct empirical data is the gold standard. This guide was intended to provide a comprehensive analysis of the experimentally obtained ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Bromoallyl)trimethylsilane. However, an exhaustive search of publicly accessible chemical databases and spectral libraries, including PubChem, SpectraBase, and the Spectral Database for Organic Compounds (SDBS), did not yield the specific spectral data for this compound.

The absence of this foundational data necessitates a shift in approach. This whitepaper will therefore serve as an in-depth predictive and interpretive guide. Leveraging established principles of NMR spectroscopy, substituent effects, and data from analogous structures, we will construct a theoretical framework for the ¹H and ¹³C NMR spectra of this compound. This guide will equip researchers with the knowledge to anticipate the spectral features of this versatile reagent and to confidently interpret the data once it is acquired experimentally.

Introduction to this compound: A Versatile Synthetic Building Block

This compound, with the chemical formula C₆H₁₃BrSi, is a valuable bifunctional reagent in organic synthesis.[1][2][3] Its structure incorporates a vinyl bromide moiety and an allylic trimethylsilyl group, offering multiple avenues for chemical transformation. The trimethylsilyl group can act as a stabilizing group or a precursor for further functionalization, while the vinyl bromide is amenable to a wide range of cross-coupling reactions.[1] Understanding the precise molecular structure and electronic environment of this compound through NMR spectroscopy is paramount for its effective utilization in complex synthetic pathways.

Molecular Structure and Key Features:

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} "Molecular structure of this compound."

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule. The interpretation of this spectrum hinges on understanding the electronic effects of the trimethylsilyl and bromo substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| Si(CH ₃)₃ | 0.1 - 0.3 | Singlet (s) | 9H | Protons on methyl groups attached to silicon are highly shielded and typically appear far upfield. The nine protons are chemically equivalent, resulting in a single, sharp signal. |

| CH ₂Si | 1.8 - 2.2 | Singlet (s) | 2H | These allylic protons are adjacent to the electron-withdrawing vinyl bromide and the electropositive silicon. The deshielding effect of the double bond and bromine will shift this signal downfield relative to a simple alkylsilane. Due to the absence of adjacent protons, this signal is expected to be a singlet. |

| =CH ₂ | 5.5 - 6.0 | Two Doublets (d) | 2H | The two geminal vinylic protons are diastereotopic and will appear as two distinct signals, likely as doublets due to geminal coupling. Their chemical shifts are significantly downfield due to being directly attached to the sp² hybridized carbon. |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Trimethylsilyl (TMS) Protons: The electropositive nature of silicon leads to significant shielding of the attached methyl protons, causing their resonance to appear at a very high field (low ppm value). The free rotation around the Si-C bonds makes all nine protons equivalent, hence a singlet.

-

Allylic Protons (CH₂Si): The chemical shift of these protons is influenced by a balance of factors. The adjacent sp² carbon and the electronegative bromine atom exert a deshielding effect, pulling the signal downfield. The silicon atom has a modest shielding effect. The absence of protons on the adjacent C2 carbon means there will be no spin-spin coupling, resulting in a singlet.

-

Vinylic Protons (=CH₂): Protons directly attached to a double bond are deshielded and resonate at lower fields. The two protons on C3 are not chemically equivalent. One is cis to the bromine-bearing carbon and the other is trans. This difference in their spatial relationship to the substituents on C2 will result in slightly different chemical shifts. They will couple to each other (geminal coupling), giving rise to two doublets.

Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to show four signals, corresponding to the four distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Si(C H₃)₃ | -2 to 2 | The carbon atoms of the trimethylsilyl group are highly shielded and appear upfield, often near or below the TMS reference signal. |

| C H₂Si | 20 - 30 | This allylic carbon is an sp³ hybridized carbon. Its chemical shift will be influenced by the attached silicon and the nearby double bond. |

| =C (Br)CH₂Si | 125 - 135 | This is an sp² hybridized carbon directly attached to an electronegative bromine atom. The deshielding effect of the bromine will cause this signal to appear significantly downfield. |

| =C H₂ | 120 - 130 | This terminal sp² hybridized carbon of the double bond will also be in the downfield region typical for alkenic carbons. |

Expert Insights into ¹³C Chemical Shift Prediction:

-

Influence of Silicon: Carbon atoms directly bonded to silicon experience a shielding effect, causing their signals to appear at higher fields (lower ppm values) than their all-carbon analogues.

-

Effect of Bromine: The electronegative bromine atom strongly deshields the carbon to which it is attached, resulting in a significant downfield shift.

-

Hybridization: The hybridization state of the carbon atom is a primary determinant of its chemical shift. sp² hybridized carbons of the double bond resonate at much lower fields than the sp³ hybridized carbons of the alkyl chain.

Experimental Protocol for NMR Data Acquisition

For researchers intending to acquire NMR spectra of this compound, the following protocol is recommended:

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). Chloroform-d (CDCl₃) is a common choice for routine analysis.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the solvent signal.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration and spectrometer sensitivity.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify the peak multiplicities and measure coupling constants in the ¹H NMR spectrum.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} "General workflow for NMR data acquisition and analysis."

Conclusion and Future Outlook

While the absence of experimentally verified ¹H and ¹³C NMR spectra for this compound in the public domain presents a challenge, a robust predictive framework can be established based on fundamental NMR principles and comparative data. This guide provides a detailed theoretical analysis of the expected spectral features, offering valuable insights for researchers working with this compound. It is our hope that this document will not only aid in the interpretation of future experimental data but also underscore the importance of data sharing within the scientific community. The deposition of experimental NMR data into public repositories is crucial for accelerating research and fostering a more collaborative scientific landscape.

References

Sources

(2-Bromoallyl)trimethylsilane: A Comprehensive Technical Guide for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Allylic Building Block

(2-Bromoallyl)trimethylsilane is a valuable and versatile organosilicon reagent in modern organic synthesis. Its unique trifunctional nature, possessing a vinyl bromide, an allylic silane, and a methylene unit, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the commercial availability, properties, handling, and, most importantly, the strategic application of this compound in the synthesis of complex molecules, with a particular focus on its role in the development of pharmaceutical intermediates and natural product analogs. The trimethylsilyl group enhances its stability and solubility in organic solvents, making it a highly tractable reagent in various reaction setups.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 81790-10-5 | [1][2][3] |

| Molecular Formula | C₆H₁₃BrSi | [1][2][3] |

| Molecular Weight | 193.16 g/mol | [1][2][3] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][3] |

| Density | 1.13 g/mL | [1] |

| Boiling Point | 82 - 85 °C / 60 mmHg | [1] |

| Refractive Index (n20/D) | 1.46 | [1] |

Spectroscopic Data:

Spectroscopic analysis is crucial for verifying the identity and purity of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹³C NMR | Spectra available from Fluka AG, Buchs, Switzerland. | [2] |

| ATR-IR | Spectra available from Aldrich. | [2] |

Note: For detailed spectra, please refer to the sources cited.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and development and larger-scale synthetic needs. The typical purity offered is ≥90% (GC).

Table 3: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Notes |

| Chem-Impex | ≥ 90% (GC) | Provides detailed product specifications and safety data sheets. |

| TCI | >90.0% (GC) | Available through distributors like CymitQuimica.[3] |

| Sigma-Aldrich | technical grade, 90% | Offers various quantities for research purposes. |

| AK Scientific, Inc. | Not specified | Provides handling and storage information. |

| Cenmed Enterprises | >90.0% (GC) | Offers various product sizes.[4] |

When procuring this reagent, it is essential to obtain and review the supplier's certificate of analysis to confirm purity and identify any potential impurities that might affect the intended reaction.

Safe Handling and Storage

This compound is a flammable liquid and requires careful handling in a well-ventilated fume hood.[2] It is also known to be a skin and eye irritant.[2]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is typically between 2-8°C.[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Applications in Drug Development and Natural Product Synthesis

The synthetic utility of this compound lies in its ability to participate in a variety of carbon-carbon bond-forming reactions, making it a valuable tool for the construction of complex molecular architectures found in pharmaceuticals and natural products.[1] It is particularly recognized for its role in cross-coupling reactions.[1]

Case Study: Synthesis of Strigolactone Analogs (e.g., GR24)

A significant application of this compound is in the synthesis of strigolactone analogs, such as GR24.[5][6][7][8] Strigolactones are a class of plant hormones that regulate various aspects of plant development and are challenging to isolate from natural sources in large quantities.[5][8] Synthetic analogs like GR24 are therefore crucial for research in plant biology and agriculture.[9][10][11][12]

The synthesis of these analogs often involves the coupling of a core structure with a butenolide "D-ring". This compound can serve as a key building block for the introduction of the necessary functionalities to construct these complex molecules.

Conceptual Synthetic Workflow:

The vinyl bromide moiety of this compound can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, to introduce aryl or other organic fragments. The allylsilane functionality can then be used in subsequent steps to form a new carbon-carbon bond with an electrophile, often with high regio- and stereocontrol.

Figure 1: Conceptual workflow for the use of this compound in the synthesis of strigolactone analogs.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for vinyl bromides like this compound. This protocol is based on established methods for similar transformations and should be adapted and optimized for specific substrates.[13][14][15]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Inert Atmosphere: Flame-dry the Schlenk flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add the arylboronic acid, the base, and the palladium catalyst.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Substrate Addition: Add this compound to the reaction mixture via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(0) complexes are essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the oxidative addition to the vinyl bromide. The choice of ligands on the palladium catalyst (e.g., triphenylphosphine) can significantly impact the reaction's efficiency and substrate scope.

-

Base: The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base can affect the reaction rate and prevent side reactions.

-

Anhydrous Solvent: Anhydrous conditions are generally required to prevent the deactivation of the catalyst and the hydrolysis of the boronic acid.

Visualizing the Catalytic Cycle:

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a powerful and versatile reagent with significant applications in the synthesis of complex organic molecules. Its commercial availability and well-defined reactivity make it an attractive building block for researchers in drug discovery and natural product synthesis. A comprehensive understanding of its properties, handling requirements, and reaction protocols, particularly in the context of palladium-catalyzed cross-coupling reactions, is key to unlocking its full synthetic potential. This guide provides a foundational resource for the strategic and safe implementation of this compound in advanced synthetic endeavors.

References

-

Zwanenburg, B., et al. (2021). Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution. Methods in Molecular Biology, 2309, 37-55. [Link][5][7][8]

-

Toh, S., et al. (2021). Synthesis of Simple Strigolactone Mimics. Methods in Molecular Biology, 2309, 31-36. [Link][6]

-

PubChem. This compound. National Center for Biotechnology Information. [Link][2]

-

Al-Mughaid, H., et al. (2019). Hybrid-type strigolactone analogues derived from auxins. Pest Management Science, 75(12), 3296-3304. [Link][16]

-

Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Journal of Organometallic Chemistry, 691(26), 5333-5347. [Link][17][18]

-

Joshi, N., et al. (2019). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 12(9), 4361-4364. [Link][14]

-

Bora, U. (2003). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry, 5(5), 499-501. [Link][15]

-

Ertl, P. (2017). NMR Spectra and Molecular Structure. In NMR Spectroscopy in Pharmaceutical Analysis. [Link][19]

-

Jutzi, P., et al. (2015). Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. The Royal Society of Chemistry. [Link][20]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link][21]

-

Smertenko, A., et al. (2021). GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells. Frontiers in Plant Science, 12, 730591. [Link][10]

-

Smertenko, A., et al. (2021). GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells. Frontiers in Plant Science, 12. [Link][12]

-

Eggen, M., et al. (2015). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Chemical and Pharmaceutical Research, 7(3), 114-121. [Link][22]

-

Wrackmeyer, B., et al. (2003). 100.6 MHz 13C{1H} NMR spectrum of the mixture containing 2b, 3b and 4b, showing the range for olefinic carbons. ResearchGate. [Link][23]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H13BrSi | CID 4173130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. cenmed.com [cenmed.com]

- 5. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis of Simple Strigolactone Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution. | Semantic Scholar [semanticscholar.org]

- 8. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]

- 11. Strigolactone GR24 | 76974-79-3 | FG167307 | Biosynth [biosynth.com]

- 12. GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rjptonline.org [rjptonline.org]

- 15. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Hybrid‐type strigolactone analogues derived from auxins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. rsc.org [rsc.org]

- 21. gelest.com [gelest.com]

- 22. forskning.ruc.dk [forskning.ruc.dk]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fundamental Reactivity of the Allyltrimethylsilane Group

For the modern researcher in organic synthesis and drug development, a nuanced understanding of key reagents is paramount. Allyltrimethylsilane [(CH₂)CHCH₂Si(CH₃)₃] stands as a cornerstone reagent for carbon-carbon bond formation, offering a unique blend of stability and tunable reactivity. This guide provides a deep dive into the core principles governing the reactivity of the allyltrimethylsilane group, moving beyond simple reaction schemes to elucidate the underlying electronic effects and mechanistic pathways that dictate its synthetic utility.

Structural and Electronic Landscape of Allyltrimethylsilane

Allyltrimethylsilane is a colorless, moderately stable liquid that serves as a versatile nucleophilic allylating agent.[1] Its reactivity is not merely that of a simple allyl anion equivalent but is intricately governed by the electronic interplay between the carbon-silicon bond and the adjacent π-system of the double bond.

The key to understanding the behavior of allyltrimethylsilane lies in the β-silicon effect . This phenomenon describes the stabilization of a positive charge at the β-position relative to the silicon atom.[2][3][4][5][6][7][8] This stabilization arises from hyperconjugation between the high-energy σ orbital of the C-Si bond and the empty p-orbital of the carbocation. This interaction effectively delocalizes the positive charge, lowering the activation energy for reactions that proceed through a β-silyl carbocation intermediate.[2][3]

Caption: The β-Silicon Effect: Stabilization of a β-carbocation.

The Hosomi-Sakurai Reaction: Cornerstone of Allyltrimethylsilane Reactivity

Caption: Generalized workflow of the Hosomi-Sakurai reaction mechanism.

Table 1: Common Lewis Acids and Typical Conditions for the Hosomi-Sakurai Reaction

| Lewis Acid | Typical Solvent | Temperature Range (°C) | Notes |

| TiCl₄ | Dichloromethane (DCM) | -78 to 25 | Highly reactive, often used stoichiometrically.[9][10][16] |

| BF₃·OEt₂ | Dichloromethane (DCM) | -78 to 25 | Common and versatile Lewis acid.[9][10] |

| SnCl₄ | Dichloromethane (DCM) | -78 to 25 | Effective for many substrates.[9][10] |

| AlCl₃ | Dichloromethane (DCM) | -78 to 25 | Strong Lewis acid, can promote side reactions.[9] |

| CuBr | 1,2-Dichloroethane | 100 (Microwave) | Milder conditions, suitable for sensitive substrates.[15] |

Standard Laboratory Protocol for the Allylation of an Aldehyde:

-

Stir the resulting mixture at -78 °C for 5-10 minutes.

-

Add allyltrimethylsilane (1.2-1.5 equiv) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 30-60 minutes, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and dilute with DCM.

-

Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude homoallylic alcohol.

-

Purify the product by flash column chromatography.

Expanding the Scope: Other Facets of Allyltrimethylsilane Reactivity

While the Hosomi-Sakurai reaction is the most prominent, the reactivity of allyltrimethylsilane extends to other important transformations.

An important variation is the aza-Hosomi-Sakurai reaction, which involves the allylation of imines or their precursors to synthesize homoallylic amines.[14] This provides a valuable route to nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products. The reaction can be promoted by Lewis acids or by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Allyltrimethylsilane can also participate in free-radical reactions. For instance, it can undergo free-radical addition reactions with thiols.[17] The reactivity in these processes is influenced by the stability of the resulting radical intermediates. While less common than its ionic reactions, this reactivity profile offers alternative synthetic strategies.[18][19][20][21]

The allyl group in allyltrimethylsilane can participate in pericyclic reactions, such as ene reactions and cycloadditions.[22][23][24][25][26][27] In the ene reaction, allyltrimethylsilane can react with an enophile (a compound with a multiple bond) in a concerted fashion. The presence of the silyl group can influence the stereochemical outcome of these reactions.

Conclusion

The fundamental reactivity of the allyltrimethylsilane group is a testament to the power of subtle electronic effects in directing chemical transformations. The β-silicon effect is the linchpin of its utility, enabling the highly reliable and versatile Hosomi-Sakurai reaction. For the practicing chemist, a thorough grasp of these core principles is not merely academic; it is the foundation for rational reaction design, troubleshooting, and the development of novel synthetic methodologies. As the demand for more efficient and selective synthetic routes continues to grow, the strategic application of well-understood reagents like allyltrimethylsilane will remain a critical component of success in the synthesis of complex molecules for research, drug discovery, and materials science.

References

- The Chemistry of Allyltrimethylsilane: Properties and Synthesis. Google Vertex AI Search.

- Sakurai reaction. Wikipedia.

- Sakurai Allyl

- Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active n

- Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai-Hosomi Reaction. [Source Not Available].

- Hosomi-Sakurai Reaction. J&K Scientific LLC.

- Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr. Journal of Organic Chemistry.

- The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehydes and ketones. RSC Publishing.

- Electrophilic substitution of unsatur

- The Hosomi–Sakurai Reaction. Synfacts.

- Hosomi-Sakurai Reaction. Organic Chemistry Portal.

- β-Silicon Effect Enables Metal-Free Site-Selective Intermolecular Allylic C–H Amination.